![molecular formula C18H17ClN4O4 B011137 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide CAS No. 6486-26-6](/img/structure/B11137.png)
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide, also known as CNOB, is a chemical compound that has gained attention due to its unique properties and potential applications in scientific research. CNOB is a member of the class of azo compounds, which are widely used in various fields, including chemistry, biology, and medicine. In
Mechanism Of Action
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide is complex and not fully understood. 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide is known to bind to proteins and nucleic acids, which can alter their structure and function. 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide can also undergo photoactivation, which can lead to the release of reactive oxygen species and the generation of free radicals. The exact mechanism of action of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide depends on the specific application and experimental conditions.
Biochemical And Physiological Effects
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to have various biochemical and physiological effects, depending on the specific application and experimental conditions. In biochemistry, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to alter protein-ligand interactions and enzyme kinetics. In cell biology, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to affect intracellular signaling pathways and protein trafficking. In neuroscience, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been shown to affect neuronal activity and synaptic plasticity. The exact biochemical and physiological effects of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide depend on the specific application and experimental conditions.
Advantages And Limitations For Lab Experiments
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has several advantages for lab experiments, including its ability to bind to proteins and nucleic acids, its fluorescence properties, and its potential as a photoactivatable compound. However, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide also has several limitations, including its complex synthesis method, its potential toxicity, and its potential for non-specific binding. Careful control of experimental conditions and the use of appropriate controls are essential for the accurate interpretation of results.
Future Directions
There are several future directions for the use of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide in scientific research. One direction is the development of new synthesis methods that are more efficient and scalable. Another direction is the development of new applications for 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide, such as in drug discovery and development. Additionally, the use of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide in combination with other compounds and techniques, such as optogenetics and CRISPR-Cas9, could lead to new insights into cellular and molecular processes. Overall, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has the potential to be a valuable tool for scientific research in various fields.
Synthesis Methods
The synthesis of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide involves a series of chemical reactions starting from 4-chloro-2-nitroaniline and 2,4-dimethylphenyl isocyanide. The reaction proceeds through a diazo coupling reaction to form the azo compound, which is then subjected to a Friedel-Crafts acylation reaction to yield the final product, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide. The synthesis of 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide is a complex process that requires expertise in organic chemistry and careful control of reaction conditions.
Scientific Research Applications
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been widely used in scientific research due to its unique properties, including its ability to bind to proteins and nucleic acids, its fluorescence properties, and its potential as a photoactivatable compound. 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used in various fields, including biochemistry, cell biology, and neuroscience. In biochemistry, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used to study protein-ligand interactions and enzyme kinetics. In cell biology, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used to study intracellular signaling pathways and protein trafficking. In neuroscience, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide has been used to study neuronal activity and synaptic plasticity.
properties
CAS RN |
6486-26-6 |
|---|---|
Product Name |
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide |
Molecular Formula |
C18H17ClN4O4 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-4-6-14(11(2)8-10)20-18(25)17(12(3)24)22-21-15-7-5-13(19)9-16(15)23(26)27/h4-9,17H,1-3H3,(H,20,25) |
InChI Key |
GPZGURVRGFCPNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Other CAS RN |
6486-26-6 |
synonyms |
2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide; 2-[(4-chloro-2-nitrophenyl)azo]-n-(2,4-dimethylphenyl)-3-oxo-butanamid; 2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxo-Butanamide; Butanamide, 2-[(4-chloro-2-nitrophen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
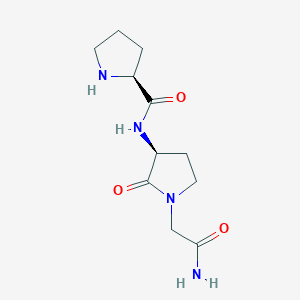
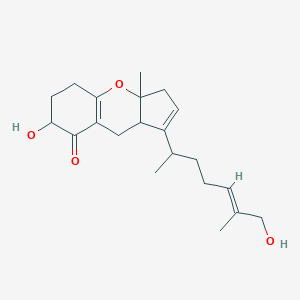
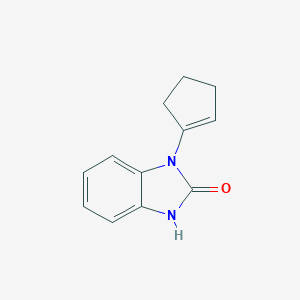
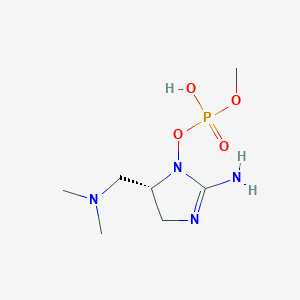
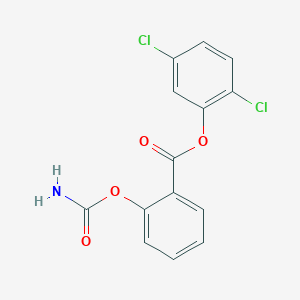

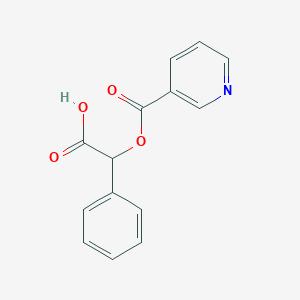
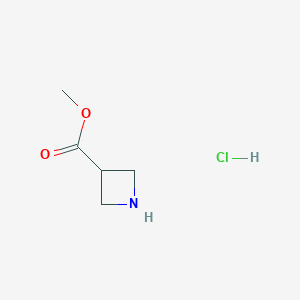
![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)
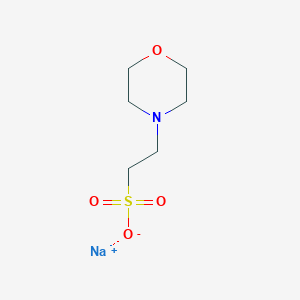
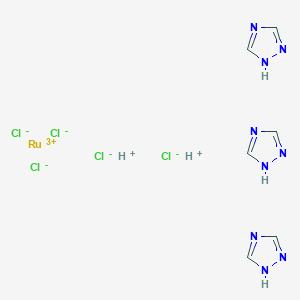
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)